2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C16H14FN5O2 and its molecular weight is 327.319. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in developing antioxidant agents and exploring metal-organic frameworks for various purposes including catalysis and material science (Chkirate et al., 2019).
Anti-Lung Cancer Activity
Another study focused on novel fluoro substituted benzo[b]pyran derivatives, highlighting their anti-lung cancer activity. This indicates the potential of similar fluorinated compounds in therapeutic applications, particularly in designing new anticancer agents (Hammam et al., 2005).
Heterocyclic Compound Synthesis
Research on the preparation of pyrazolo[3,4-d]-pyrimidines from pyrazole-o-aminonitriles points to a keen interest in synthesizing heterocyclic compounds with potential chemical and pharmacological activities. These activities might include applications in drug development, especially for conditions that benefit from the modulation of pyrazole and pyrimidine-based structures (Al-Afaleq & Abubshait, 2001).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) derivatives and their evaluation for anti-inflammatory activity demonstrate the relevance of substituting pyrazole rings for medical applications. Such compounds could serve as lead molecules in the development of new anti-inflammatory drugs, showcasing the potential of incorporating fluorine atoms and pyrazole motifs into bioactive molecules (Sunder & Maleraju, 2013).
Spectroscopic and Quantum Mechanical Studies
Studies on benzothiazolinone acetamide analogs through spectroscopic, quantum mechanical analyses, and their photovoltaic efficiency modeling highlight the multifaceted applications of these compounds. This includes their use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and potential in molecular electronics. The exploration of NLO (Non-Linear Optical) activity further suggests applications in materials science and optoelectronics (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGTRCWMGGSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.